molecular formula C7H6N2O3S B11899607 Benzo[d]oxazole-2-sulfonamide

Benzo[d]oxazole-2-sulfonamide

Cat. No.: B11899607
M. Wt: 198.20 g/mol
InChI Key: BBFZKZROAWKUCD-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-2-sulfonamide is a heterocyclic compound that features a benzoxazole ring fused with a sulfonamide group. This compound is of significant interest in various fields of research due to its unique chemical structure and potential biological activities. The benzoxazole moiety is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]oxazole-2-sulfonamide typically involves the cyclization of 2-aminophenol with sulfonamide derivatives. One common method includes the reaction of 2-aminophenol with sulfonyl chlorides under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as metal catalysts or ionic liquids may be employed to improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazole-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[d]oxazole-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d]oxazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins by binding to their active sites, thereby blocking their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]oxazole-2-thiol
  • Benzo[d]oxazole-2-carboxamide
  • Benzo[d]oxazole-2-amine

Uniqueness

Benzo[d]oxazole-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to form hydrogen bonds, making it a versatile scaffold in drug design and development .

Properties

Molecular Formula

C7H6N2O3S

Molecular Weight

198.20 g/mol

IUPAC Name

1,3-benzoxazole-2-sulfonamide

InChI

InChI=1S/C7H6N2O3S/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H2,8,10,11)

InChI Key

BBFZKZROAWKUCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)N

Origin of Product

United States

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